N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c19-14(16-8-10-2-1-5-15-7-10)11-3-4-12-13(6-11)18-9-17-12/h1-2,5,7,9,11H,3-4,6,8H2,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGCPJNDGDXFHSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1C(=O)NCC3=CN=CC=C3)NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors. These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
It is known that indole derivatives interact with their targets, leading to changes in cellular function. The specific interactions and resulting changes would depend on the particular target and the biological context.
Biochemical Pathways
Indole derivatives are known to affect a variety of pathways due to their broad-spectrum biological activities. The downstream effects of these pathway alterations would depend on the specific biological context.
Result of Action
Given the broad range of biological activities associated with indole derivatives, it is likely that this compound would have diverse molecular and cellular effects.
Biological Activity
N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, synthesizing data from various studies and sources to present a comprehensive overview.
Chemical Structure and Properties
The compound features a benzo[d]imidazole core fused with a tetrahydro structure and a pyridine moiety. Its molecular formula is C17H22N4O2, with a molecular weight of 314.39 g/mol. The presence of both the imidazole and pyridine rings suggests diverse pharmacological interactions.
Structural Formula
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of imidazole have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 1.6 µM to 5.9 µM depending on the substituents present on the piperidine ring .
Anticancer Properties
The compound's structural features suggest potential anticancer activity. Research has demonstrated that imidazole derivatives can induce apoptosis in cancer cell lines. For example, certain analogs have been reported to exhibit cytotoxic effects with IC50 values significantly lower than standard chemotherapeutics like doxorubicin . The structure-activity relationship (SAR) analysis indicates that modifications in the pyridine or imidazole moieties can enhance cytotoxicity.
Neuroprotective Effects
There is emerging evidence that compounds containing benzimidazole structures may possess neuroprotective properties. A study exploring various benzimidazole derivatives found that they could inhibit neuroinflammation and protect neuronal cells from oxidative stress . This suggests that this compound could be further investigated for its potential role in neurodegenerative diseases.
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Imidazole Core : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Pyridine Moiety : This step often utilizes nucleophilic substitution reactions.
- Amidation Reaction : The final step involves forming the carboxamide group through reactions with amines under dehydrating conditions.
Comparison with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-amino-N-(pyridin-3-ylmethyl)benzamide | Lacks tetrahydro structure | Moderate antibacterial activity |
| 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | Lacks pyridine moiety | Limited biological data |
| N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | Lacks amino group | Antimicrobial activity reported |
Case Study 1: Antimicrobial Efficacy
A study conducted on various benzimidazole derivatives demonstrated that compounds similar to this compound exhibited promising antimicrobial activity against resistant strains of bacteria. The study highlighted the importance of structural modifications in enhancing efficacy against Mycobacterium tuberculosis.
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines revealed that specific derivatives of this compound could induce apoptosis effectively. The research emphasized the role of the imidazole ring in mediating cytotoxic effects and suggested further exploration into its mechanism of action.
Comparison with Similar Compounds
Key Findings :
- The 6-ethoxy substitution () may reduce oxidative metabolism compared to unsubstituted pyridine rings, as seen in related compounds where alkoxy groups stabilize against CYP450 enzymes .
- Pyrrolidine and morpholine substituents () introduce tertiary amines, which could enhance binding to GPCRs or ion channels through charge complementarity .
Benzimidazole-Based Therapeutics
The benzoimidazole scaffold is shared with clinically approved angiotensin II receptor blockers (ARBs), such as candesartan and irbesartan , which feature tetrazole or carboxylate groups for receptor binding .
Key Findings :
- Unlike ARBs, the target compound lacks acidic tetrazole or carboxylate groups, suggesting divergent target specificity. Its carboxamide moiety may favor interactions with proteases or kinases instead .
Metabolic Stability and Demethylation Pathways
The antineoplastic agent 4(5)-(3,3-dimethyl-1-triazeno)imidazole-5(4)-carboxamide (DIC) undergoes N-demethylation via liver microsomes, producing formaldehyde and 4(5)-aminoimidazole-5(4)-carboxamide . While the target compound lacks a triazeno group, its carboxamide structure suggests susceptibility to amidase or CYP450-mediated metabolism.
Comparative Data :
- DIC’s N-demethylation yields 14.9 µmol/mg microsomal protein/30 min in rats .
- Induction with phenobarbital increases DIC metabolism by 2.6-fold, highlighting the role of enzyme induction in pharmacokinetics .
Pharmacokinetic and Toxicity Profiles
Limited data exist for the target compound, but analogs provide insights:
Key Implications :
- The LD50 of ID 4 (1152 mg/kg) indicates low acute toxicity for carboxamide derivatives, though substituents significantly modulate safety profiles .
Q & A
Q. Discrepancies in cytotoxicity IC₅₀ values across cell lines: How to reconcile?
- Methodological Answer :
- Cell line specificity : Check expression levels of target proteins (e.g., Western blot for GPCRs).
- Proliferation rates : Normalize IC₅₀ to doubling time (e.g., fast-growing HeLa vs. slow-growing HUVEC).
- Metabolic interference : Use ATP-based (CellTiter-Glo) vs. resazurin (Alamar Blue) assays to rule out artifact .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
